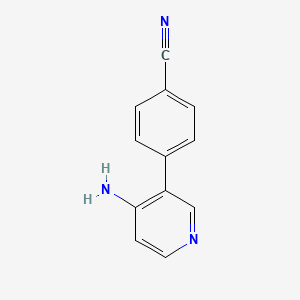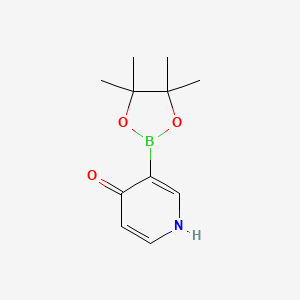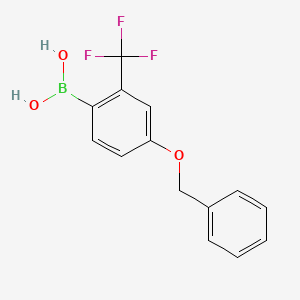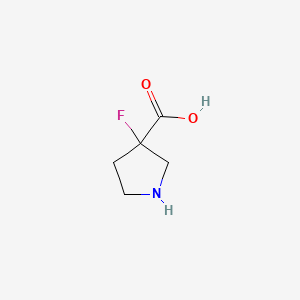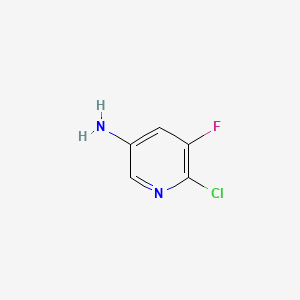![molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4](/img/structure/B578118.png)
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
Synthesis Analysis
This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .Molecular Structure Analysis
The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .Chemical Reactions Analysis
This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .Scientific Research Applications
Application 2: Enantioselective Construction of Indole-Fused Bicyclo[3.2.1]-Octanes
- Summary of the Application: This palladium compound is used as a catalyst in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction .
- Results or Outcomes: The result of this reaction is the formation of indole-fused bicyclo[3.2.1]-octanes. The use of this palladium compound as a catalyst allows for the reaction to proceed with high enantioselectivity .
Application 3: Synthesis of Phenanthridine Derivatives
- Summary of the Application: This palladium compound is used as a catalyst in the synthesis of phenanthridine derivatives from ortho bromo N-tosylhydrazones and 2-aminophenylboronic ester via a Suzuki cross-coupling reaction followed by an intramolecular condensation reaction .
- Results or Outcomes: The result of this reaction is the formation of phenanthridine derivatives. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Application 4: Synthesis of Indenones
- Summary of the Application: This palladium compound is used as a catalyst in the synthesis of indenones by Pd-catalyzed annulation of an ortho-halobenzyl alcohol with internal alkynes .
- Methods of Application: The palladium catalyst is used in a Pd-catalyzed annulation reaction, which involves the palladium-catalyzed coupling of an ortho-halobenzyl alcohol with internal alkynes .
- Results or Outcomes: The result of this reaction is the formation of indenones. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Application 5: Cross-Coupling Reactions
- Summary of the Application: Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in various cross-coupling reactions, including Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .
- Methods of Application: The specific procedures can vary depending on the type of cross-coupling reaction. Generally, the palladium compound acts as a catalyst, facilitating the coupling of two different organic compounds .
Application 6: Palladium-Catalyzed Coupling of Iodo-α-β-Unsaturated Esters
- Summary of the Application: This palladium compound is used as a catalyst in the palladium-catalyzed coupling of iodo-α-β-unsaturated esters to afford tetrasubstituted olefins .
- Methods of Application: The palladium catalyst is used in a coupling reaction, which involves the palladium-catalyzed coupling of iodo-α-β-unsaturated esters .
- Results or Outcomes: The result of this reaction is the formation of tetrasubstituted olefins. The use of this palladium compound as a catalyst allows for the reaction to proceed with high efficiency .
Safety And Hazards
properties
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOQURGNAWORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | |
CAS RN |
1233717-68-4 |
Source


|
| Record name | Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

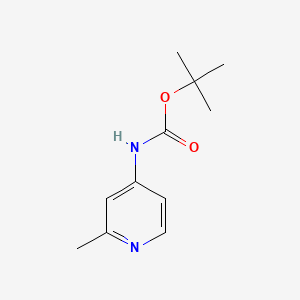
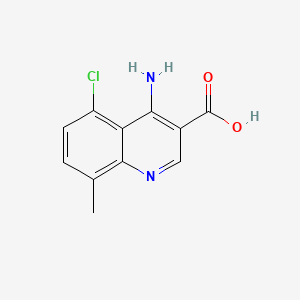
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)

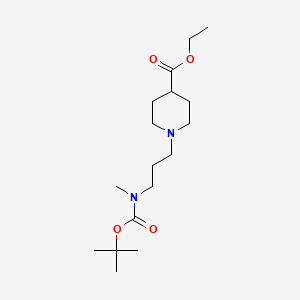
![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
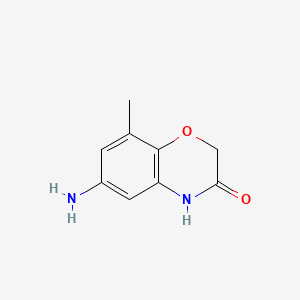
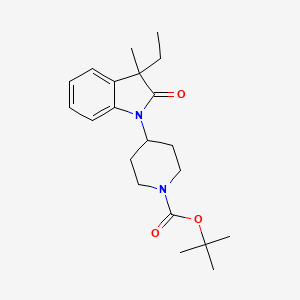
![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)
